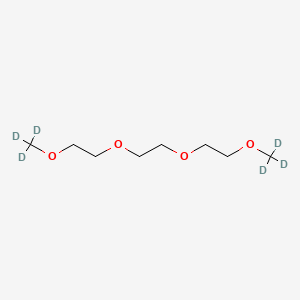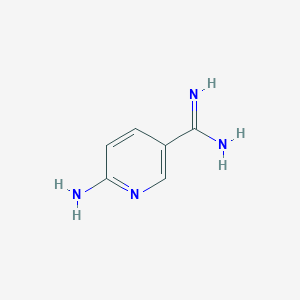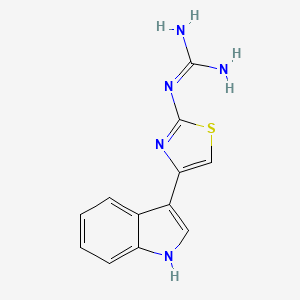![molecular formula C15H10N2O B13447293 1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde](/img/structure/B13447293.png)
1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde is a complex organic compound that belongs to the class of pyrrolocarbazoles. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The structure of this compound consists of a fused pyrrole and carbazole ring system with an aldehyde functional group at the 3-position .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by oxidation to introduce the aldehyde group . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to produce large quantities of the compound with consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to a primary alcohol.
Substitution: Electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products Formed
Oxidation: 1,10-Dihydropyrrolo[2,3-a]carbazole-3-carboxylic acid.
Reduction: 1,10-Dihydropyrrolo[2,3-a]carbazole-3-methanol.
Substitution: Halogenated or nitrated derivatives of the parent compound.
Wissenschaftliche Forschungsanwendungen
1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde has significant applications in various fields:
Wirkmechanismus
The primary mechanism of action of 1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde involves the inhibition of Pim kinases. These kinases are serine/threonine-specific and play a crucial role in cell survival, proliferation, and migration . By inhibiting these kinases, the compound disrupts various signaling pathways, leading to reduced cancer cell growth and metastasis . Additionally, it affects the phosphorylation of downstream substrates such as Bad, which is involved in apoptotic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Staurosporine: Another indolocarbazole with potent kinase inhibitory activity.
Rebeccamycin: A pyrrolocarbazole derivative with anticancer properties.
K252a: An indolocarbazole known for its neuroprotective effects.
Uniqueness
1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde is unique due to its selective inhibition of the Pim kinase family, which distinguishes it from other similar compounds that may target a broader range of kinases . This selectivity makes it a valuable tool in cancer research and drug development .
Eigenschaften
Molekularformel |
C15H10N2O |
|---|---|
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
1,10-dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde |
InChI |
InChI=1S/C15H10N2O/c18-8-9-7-16-14-10(9)5-6-12-11-3-1-2-4-13(11)17-15(12)14/h1-8,16-17H |
InChI-Schlüssel |
VWNCOFUKBTYAON-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)C(=CN4)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13447210.png)



![Methyl 2-[(4-methylpiperidin-4-yl)oxy]acetate hydrochloride](/img/structure/B13447238.png)


![2-{11-Fluoro-10-iodo-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}pyridine](/img/structure/B13447248.png)


![3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride](/img/structure/B13447266.png)



